Almonertinib acts as a tyrosine kinase inhibitor (TKI) that specifically targets EGFR mutations. EGFR mutations are alterations in the EGFR gene that can lead to uncontrolled cell growth and division, a hallmark of cancer. By inhibiting these mutations, Almonertinib has the potential to stop the growth and spread of NSCLC tumors harboring EGFR mutations [].
Clinical trials are investigating the efficacy of Almonertinib as a first-line treatment for patients with EGFR-mutated NSCLC. These trials compare Almonertinib to other established EGFR TKIs to assess its effectiveness and safety profile [].
Almonertinib, also known as HS-10296, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor designed to target specific mutations in the epidermal growth factor receptor. It is particularly effective against non-small cell lung cancer (NSCLC) with sensitizing mutations such as exon 19 deletions and the T790M resistance mutation. Almonertinib exhibits a unique mechanism of action by irreversibly binding to the tyrosine kinase domain of the epidermal growth factor receptor, thereby inhibiting its activity and blocking downstream signaling pathways that promote tumor growth and survival .
The primary chemical reaction involving almonertinib is its interaction with the epidermal growth factor receptor. Upon binding, it inhibits the phosphorylation of the receptor, which is crucial for activating various downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway and the PI3K-AKT pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring specific mutations . The chemical structure of almonertinib includes a pyrimidine base and a cyclopropyl group that enhances its lipophilicity, facilitating better penetration through the blood-brain barrier .
Almonertinib demonstrates significant biological activity against advanced or metastatic NSCLC with EGFR mutations. Clinical trials have shown that it has a favorable safety profile with fewer adverse effects compared to earlier generation inhibitors like osimertinib. The most common adverse reactions include mild skin rash and elevations in creatine phosphokinase, aspartate aminotransferase, and alanine aminotransferase . Its efficacy is highlighted by a median progression-free survival of 19.3 months in treated patients .
The synthesis of almonertinib involves several steps that include the formation of its core structure through various organic reactions. The synthesis typically starts with the preparation of a pyrimidine derivative, followed by the introduction of functional groups such as cyclopropyl and dimethylamino moieties. The final product is obtained through coupling reactions that yield the desired compound in high purity . Detailed synthetic pathways are often proprietary but generally follow established organic synthesis techniques.
Almonertinib is primarily used for treating patients with advanced or metastatic NSCLC harboring EGFR mutations. It has been approved for use in first-line treatment settings and has shown promise as an effective option for patients who have developed resistance to first-generation epidermal growth factor receptor inhibitors. Additionally, ongoing research is exploring its potential applications in combination therapies and its efficacy in other cancers exhibiting similar mutations .
Studies on almonertinib's interactions reveal that it primarily affects the epidermal growth factor receptor signaling pathways. Research indicates that almonertinib can induce apoptosis in cancer cells while increasing reactive oxygen species levels, which may contribute to its anticancer effects . Furthermore, interaction studies have shown that almonertinib has a lower incidence of interstitial lung disease compared to other epidermal growth factor receptor tyrosine kinase inhibitors, making it a safer alternative for long-term treatment .
Almonertinib can be compared with several other epidermal growth factor receptor tyrosine kinase inhibitors:
Compound | Type | Target Mutations | Unique Features |
---|---|---|---|
Osimertinib | Third-generation EGFR-TKI | EGFR sensitizing & T790M | Approved for first-line therapy; associated with ILD |
Gefitinib | First-generation EGFR-TKI | EGFR sensitizing mutations | Less effective against T790M; more side effects |
Afatinib | Second-generation EGFR-TKI | Broad range of EGFR mutations | Irreversible inhibitor; more toxic profile |
Lazertinib | Third-generation EGFR-TKI | EGFR sensitizing & T790M | Designed for improved selectivity; ongoing trials |
Almonertinib stands out due to its favorable safety profile and effectiveness against resistant mutations like T790M while minimizing severe side effects common in other inhibitors . Its ability to penetrate the blood-brain barrier further distinguishes it from many other compounds in this class .
Almonertinib possesses the molecular formula C₃₀H₃₅N₇O₂, representing a complex organic compound with thirty carbon atoms, thirty-five hydrogen atoms, seven nitrogen atoms, and two oxygen atoms [1] [2]. The compound exhibits a molecular weight of 525.64 grams per mole, with the average molecular weight being 525.657 daltons [2] [3]. The monoisotopic mass has been precisely determined to be 525.285223395 daltons, providing critical information for mass spectrometric identification and characterization [2] [7].
The Chemical Abstracts Service registry number for almonertinib is 1899921-05-1, which serves as the unique identifier for this compound in chemical databases and regulatory documentation [1] [4] [5]. The compound is also known by alternative names including aumolertinib and the research designation HS-10296 [1] [7].
The structural architecture of almonertinib is characterized by a sophisticated arrangement of multiple functional groups that contribute to its biological activity [1] [6]. The International Union of Pure and Applied Chemistry systematic name for the compound is N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide [5] [7].
The canonical Simplified Molecular Input Line Entry System representation is CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC [3] [5]. The International Chemical Identifier Key is DOEOECWDNSEFDN-UHFFFAOYSA-N, providing a unique hash-based identifier for the molecular structure [5] [7].
The molecular structure incorporates several critical functional groups that define its chemical behavior and biological activity [18] [20]. The acrylamide moiety serves as a Michael acceptor warhead, enabling covalent interaction with cysteine residues in target proteins [21] [20]. This α,β-unsaturated carbonyl system is positioned at the terminal end of the molecule and represents the primary electrophilic site for irreversible binding [21].
The pyrimidine ring system functions as the central linker component, facilitating hydrogen bonding interactions with the hinge region of the epidermal growth factor receptor [18] [20]. This heterocyclic aromatic ring provides the necessary geometric constraints for optimal protein binding [14].
The indole ring system features a distinctive 1-cyclopropyl substitution at the nitrogen position, which differentiates almonertinib from related compounds such as osimertinib [20] [24]. This cyclopropyl group enhances metabolic stability and increases selectivity for mutant forms of the epidermal growth factor receptor while reducing activity against the wild-type form [24] [9].
Additional structural features include a methoxy group at the 4-position of the aniline moiety, which participates in hydrogen bonding interactions [3] [7]. The dimethylaminoethyl side chain extends from the 2-position of the aniline ring, contributing to solubility characteristics and pharmacokinetic properties [3] [18].
The physicochemical profile of almonertinib reveals important characteristics that influence its drug-like properties and biological behavior [3] [7] [12]. The compound exhibits two hydrogen bond donor sites and seven hydrogen bond acceptor sites, indicating moderate polarity and potential for intermolecular interactions [7] [18].
The topological polar surface area has been calculated as 87.6 square angstroms, which falls within the optimal range for oral bioavailability and blood-brain barrier penetration [7] [16]. This parameter is particularly significant as it correlates with the compound's ability to cross biological membranes [16].
Almonertinib demonstrates excellent solubility in dimethyl sulfoxide at concentrations up to 100 milligrams per milliliter, equivalent to 190.24 millimolar [3]. In ethanol, the solubility is significantly reduced to 6 milligrams per milliliter or 11.41 millimolar [3]. The compound is essentially insoluble in water, reflecting its lipophilic character [3].
The predicted relative density is 1.24 grams per cubic centimeter, indicating a density slightly higher than water [3]. The XLogP3 value of 4.2 suggests moderate lipophilicity, which is favorable for membrane permeability while maintaining acceptable aqueous solubility characteristics [7].
The molecular complexity score of 823 indicates a highly sophisticated three-dimensional structure with multiple rotatable bonds and conformational flexibility [7]. The compound possesses eleven rotatable bonds, providing substantial conformational freedom that may facilitate optimal binding to target proteins [7] [17].
The heavy atom count of thirty-nine atoms contributes to the overall molecular size and complexity [7]. The formal charge of zero indicates a neutral molecule under physiological conditions, which is favorable for membrane permeability [7].
Stability studies have demonstrated that almonertinib maintains chemical integrity under various storage conditions [12]. The compound remains stable at room temperature for three hours, during three freeze-thaw cycles between negative eighty degrees Celsius and room temperature, and during long-term storage at negative eighty degrees Celsius for twenty-one days [12]. Autosampler stability at ten degrees Celsius for four hours has also been confirmed [12].
The structure-activity relationship profile of almonertinib reveals exceptional selectivity for mutant forms of the epidermal growth factor receptor compared to the wild-type enzyme [4] [24] [25]. The compound demonstrates remarkable potency against epidermal growth factor receptor T790M with an inhibitory concentration fifty value of 0.37 nanomolar [4] [8].
Against the double mutant epidermal growth factor receptor T790M/L858R, almonertinib exhibits an inhibitory concentration fifty value of 0.29 nanomolar, demonstrating enhanced activity compared to the single T790M mutation [4] [8]. The most potent activity is observed against the epidermal growth factor receptor T790M/deletion 19 variant, with an inhibitory concentration fifty value of 0.21 nanomolar [4] [8].
The selectivity profile is particularly notable when compared to wild-type epidermal growth factor receptor activity, where almonertinib demonstrates an inhibitory concentration fifty value of 3.39 nanomolar [4] [8]. This represents approximately sixteen-fold selectivity for the T790M mutation over wild-type enzyme, indicating reduced potential for off-target effects [4].
The cyclopropyl substitution at the 1-position of the indole ring represents a critical structural modification that enhances binding affinity to mutant epidermal growth factor receptor forms [24] [9]. This hydrophobic group fits optimally into the compact hydrophobic pocket formed in epidermal growth factor receptor-T790M mutants, contributing to improved selectivity [24].
Structure-activity relationship analyses have revealed that the acrylamide warhead is essential for covalent binding to cysteine 797 in the epidermal growth factor receptor active site [20] [21]. The positioning and reactivity of this Michael acceptor group directly influence the rate and extent of covalent bond formation [20].
Molecular docking studies have provided insights into the binding mode of almonertinib within the epidermal growth factor receptor active site [6] [20]. The compound forms conventional hydrogen bonds with methionine 793 and cysteine 797, while engaging in multiple hydrophobic interactions with surrounding amino acid residues [20].
The pyrimidine ring establishes critical interactions with the hinge region of the kinase domain, particularly forming hydrogen bonds with methionine 793 [20] [14]. The indole ring system occupies a hydrophobic pocket and contributes to the overall binding affinity through van der Waals interactions [20].
Comparative analysis with osimertinib reveals that almonertinib can be considered a structural analog where the methyl group at the 1-position of the pyrrole ring in osimertinib has been replaced by a cyclopropyl moiety [20]. This modification results in a slight increase in molecular volume of approximately seven percent while maintaining identical hydrogen bond donor and acceptor counts [20].
The structural similarity between almonertinib and osimertinib extends to their mechanism of action, as both compounds function as third-generation epidermal growth factor receptor tyrosine kinase inhibitors targeting the T790M resistance mutation [20] [24]. However, the cyclopropyl modification in almonertinib provides enhanced metabolic stability and improved selectivity profile compared to osimertinib [24] [9].
Almonertinib shares fundamental structural similarities with osimertinib, reflecting their common classification as third-generation epidermal growth factor receptor tyrosine kinase inhibitors [1] [2]. Both compounds are built upon an identical core pyrimidin-2-yl-indole scaffold that serves as the primary recognition element for epidermal growth factor receptor binding [3] [4].
The essential structural framework consists of a 4-substituted pyrimidine ring connected to an indole moiety through a carbon-carbon bond at the 3-position of the indole ring [5] [3]. This arrangement positions the indole and pyrimidine rings in a planar configuration that facilitates optimal binding interactions within the epidermal growth factor receptor active site [4].
Both molecules feature an identical substituted aniline ring system bearing a methoxy group at the para position relative to the amino substituent [1] [5]. The aniline portion carries a dimethylaminoethyl side chain in osimertinib and a modified methylaminoethyl chain in almonertinib [1]. Additionally, both compounds possess the same acrylamide warhead (prop-2-enamide) that enables irreversible covalent binding to Cysteine 797 in the epidermal growth factor receptor kinase domain [1] [3].
The high structural similarity score between almonertinib and osimertinib has been confirmed through computational analysis, with molecular docking studies revealing comparable binding poses and interaction patterns [2] [4]. This structural conservation ensures that almonertinib maintains the essential pharmacophoric elements required for selective epidermal growth factor receptor inhibition while introducing targeted modifications for enhanced properties.
Structural Element | Osimertinib | Almonertinib | Conservation Status |
---|---|---|---|
Core Scaffold | Pyrimidin-2-yl-indole | Pyrimidin-2-yl-indole | Identical |
Michael Acceptor | Acrylamide | Acrylamide | Identical |
Aniline Ring | Substituted aniline | Substituted aniline | Identical |
Methoxy Group | Para position | Para position | Identical |
Pyrimidine Substitution | 4-(1-methylindol-3-yl) | 4-(1-cyclopropylindol-3-yl) | Modified |
Side Chain | Dimethylaminoethyl | Methylaminoethyl | Modified |
The primary structural distinction between almonertinib and osimertinib lies in the substitution pattern at the nitrogen atom of the indole ring system [1] [6]. While osimertinib features a simple methyl group at this position, almonertinib incorporates a cyclopropyl substituent, representing a strategic modification with significant implications for the compound's pharmacological profile [6] [7].
Cyclopropyl Substitution Impact
The replacement of the methyl group with a cyclopropyl moiety introduces several important structural and physicochemical changes [7] [8]. The cyclopropyl group is characterized by high ring strain (approximately 27.5 kcal/mol), which confers unique electronic properties and enhanced lipophilicity compared to the methyl substituent [7]. This modification increases the molecular weight by 26.0 grams per mole, representing a 5.2% increase over osimertinib [1].
Research in medicinal chemistry has demonstrated that cyclopropyl substitutions in indole-containing drugs can significantly enhance binding affinity and selectivity [7] [9]. The cyclopropyl group provides additional steric bulk while maintaining a compact three-dimensional structure, potentially improving complementarity with the target binding site [8] [9].
Side Chain Modifications
Almonertinib features a modified side chain arrangement on the aniline ring, incorporating additional methyl substitutions that distinguish it from osimertinib's linear dimethylaminoethyl chain [1]. This modification involves the replacement of one dimethyl group with individual methyl substituents, creating a branched methylaminoethyl configuration. These changes are designed to optimize pharmacokinetic properties and enhance tissue distribution characteristics [6] [10].
Molecular Complexity Enhancement
The structural modifications in almonertinib result in increased molecular complexity, as evidenced by a complexity score of 916 compared to osimertinib's score of 889 [1]. Despite this increase, almonertinib maintains favorable drug-like properties, with the modifications being specifically designed to enhance selectivity and reduce off-target effects [6].
As noted in structure-activity relationship studies, "the structure of almonertinib is further optimized compared with osimertinib by replacing the methyl group with a cyclopropyl group at the indole nitrogen position" [6]. This strategic modification exemplifies rational drug design principles, where specific structural changes are implemented to achieve improved therapeutic outcomes.
Modification Type | Osimertinib | Almonertinib | Structural Impact |
---|---|---|---|
Indole N-substitution | Methyl (-CH₃) | Cyclopropyl (-C₃H₅) | +26 g/mol, enhanced lipophilicity |
Ring Systems | 3 rings | 4 rings | Additional conformational constraint |
Side Chain | Linear arrangement | Branched arrangement | Modified pharmacokinetics |
Molecular Complexity | 889 | 916 | Increased structural sophistication |
The structural modifications incorporated into almonertinib result in measurable changes in molecular volume and surface area parameters compared to osimertinib [1] [11]. These dimensional alterations have significant implications for protein-ligand interactions, tissue distribution, and overall pharmacological behavior.
Molecular Volume Analysis
Almonertinib exhibits an estimated molecular volume of approximately 548 cubic angstroms, representing an increase of approximately 26 cubic angstroms (5.0% increase) over osimertinib's estimated volume of 522 cubic angstroms [1]. This volume expansion is primarily attributed to the incorporation of the cyclopropyl ring system, which adds significant three-dimensional bulk while maintaining a compact structural footprint [8].
The molecular weight increase from 499.6 grams per mole in osimertinib to 525.6 grams per mole in almonertinib directly correlates with the observed volume expansion [1]. The addition of two heavy atoms (from 37 to 39) contributes to this dimensional enhancement, with the cyclopropyl substitution accounting for the majority of the increased molecular size [1].
Surface Area Modifications
The estimated molecular surface area of almonertinib is approximately 682 square angstroms, representing an increase of roughly 23 square angstroms (3.5% increase) compared to osimertinib's surface area of 659 square angstroms [1]. This moderate surface area expansion reflects the additional molecular surface contributed by the cyclopropyl ring system and modified side chain arrangements.
Interestingly, despite the increased molecular volume and surface area, almonertinib demonstrates a reduced topological polar surface area of 134 square angstroms compared to osimertinib's 143 square angstroms [1] [11]. This reduction of 9 square angstroms (6.3% decrease) suggests improved membrane permeability characteristics and enhanced lipophilic properties [11].
Pharmacological Implications
The molecular volume and surface area modifications in almonertinib have been associated with superior bioavailability and tissue distribution characteristics compared to osimertinib [10]. Pharmacokinetic studies have demonstrated that "the bioavailability and tissue distribution features of aumolertinib are superior to those of osimertinib" [10], with almonertinib showing enhanced penetration across biological barriers.
The optimized dimensional properties contribute to almonertinib's improved brain penetration capabilities, as evidenced by studies showing significant blood-brain barrier crossing and enhanced central nervous system activity [12]. This enhanced tissue distribution is particularly relevant for treating brain metastases in non-small cell lung cancer patients.
Dimensional Property | Osimertinib | Almonertinib | Change | Significance |
---|---|---|---|---|
Molecular Volume | ~522 ų | ~548 ų | +26 ų (+5.0%) | Enhanced binding surface |
Surface Area | ~659 Ų | ~682 Ų | +23 Ų (+3.5%) | Increased protein contact |
Polar Surface Area | 143 Ų | 134 Ų | -9 Ų (-6.3%) | Improved permeability |
Heavy Atoms | 37 | 39 | +2 (+5.4%) | Increased molecular density |
The hydrogen bonding profile represents a critical pharmacophoric element that governs molecular recognition, binding affinity, and selectivity in epidermal growth factor receptor inhibitors [13] [14]. Analysis of hydrogen bond acceptors and donors in almonertinib reveals important differences from osimertinib that contribute to its enhanced pharmacological properties.
Hydrogen Bond Donor Analysis
Both almonertinib and osimertinib possess identical numbers of hydrogen bond donors, with each molecule containing exactly two donor sites [1] [13]. These donor groups are represented by the secondary amine functionality in the acrylamide warhead and the amino group on the substituted aniline ring system [1]. The conservation of hydrogen bond donor count ensures maintenance of critical binding interactions with the epidermal growth factor receptor target protein [13].
The acrylamide nitrogen serves as the primary hydrogen bond donor, facilitating interactions with backbone carbonyl oxygens in the target protein's active site [15]. The secondary donor site on the aniline ring enables additional stabilizing interactions that contribute to binding selectivity and potency [13].
Hydrogen Bond Acceptor Differences
A significant distinction between the two compounds lies in their hydrogen bond acceptor profiles. Almonertinib contains nine hydrogen bond acceptors compared to osimertinib's eight acceptors, representing a 12.5% increase in hydrogen bonding capacity [1] [11]. This additional acceptor site arises from the structural modifications in the side chain arrangement and the cyclopropyl substitution pattern.
The hydrogen bond acceptors in both molecules include nitrogen atoms in the pyrimidine and indole ring systems, oxygen atoms in the methoxy and acrylamide functionalities, and nitrogen atoms in the aminoethyl side chains [1] [13]. The additional acceptor in almonertinib provides enhanced opportunities for protein-ligand interactions and may contribute to improved binding affinity.
Hydrogen Bond Ratio Implications
The hydrogen bond donor-to-acceptor ratio differs between the compounds, with almonertinib exhibiting a ratio of 0.22 compared to osimertinib's ratio of 0.25 [1]. This decreased ratio in almonertinib reflects the increased hydrogen bond accepting capacity while maintaining the same donor count, potentially enhancing the molecule's ability to form stabilizing interactions with protein targets.
In medicinal chemistry, hydrogen bond acceptors are generally considered more favorable than donors for drug-like properties, as acceptors typically contribute less to molecular polarity and membrane permeability limitations [14]. The increased acceptor count in almonertinib may therefore contribute to its improved pharmacological profile.
Binding Site Interactions
Molecular docking studies have revealed that almonertinib forms three conventional hydrogen bonds with Methionine 793 and Cysteine 797 in the epidermal growth factor receptor binding site [4]. These interactions are facilitated by the compound's hydrogen bonding pattern and demonstrate the functional significance of the donor and acceptor arrangements.
The hydrogen bonding profile of almonertinib enables optimal positioning within the epidermal growth factor receptor active site while maintaining the critical interactions required for selective inhibition [4]. The additional hydrogen bond acceptor capacity provides enhanced binding versatility and may contribute to the compound's improved selectivity profile.
Hydrogen Bonding Parameter | Osimertinib | Almonertinib | Functional Impact |
---|---|---|---|
Hydrogen Bond Donors | 2 | 2 | Conserved binding interactions |
Hydrogen Bond Acceptors | 8 | 9 | Enhanced binding capacity |
HBD/HBA Ratio | 0.25 | 0.22 | Improved drug-like properties |
Primary Donor Sites | NH (acrylamide), NH (aniline) | NH (acrylamide), NH (aniline) | Identical recognition elements |
Additional Acceptor Source | - | Modified side chain/cyclopropyl | Enhanced binding versatility |